molecular formula C10H18 B075483 Cyclohexene, 1-methyl-4-(1-methylethyl)-, (R)- CAS No. 1195-31-9

Cyclohexene, 1-methyl-4-(1-methylethyl)-, (R)-

Cat. No. B075483
CAS RN: 1195-31-9
M. Wt: 138.25 g/mol
InChI Key: FAMJUFMHYAFYNU-JTQLQIEISA-N
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Description

Synthesis Analysis

The synthesis of related cyclohexene derivatives involves a variety of chemical reactions, demonstrating the compound's versatility in organic synthesis. For example, the synthesis of 1-(Trimethoxymethyl) cyclohexene showcases a method involving steps from N-methyl-N-phenylcyclohex-1-ene-1-carboxamide, illustrating a pathway that may be adapted for the synthesis of "Cyclohexene, 1-methyl-4-(1-methylethyl)-, (R)-" (Bourke & Collins, 1996).

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives has been extensively studied, revealing insights into their conformation and interactions. For instance, studies on the crystal packing of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines highlight the significance of C–H⋯N, C–H⋯π, and π⋯π interactions, which are critical in understanding the molecular structure of cyclohexene derivatives (Lai, Mohr, & Tiekink, 2006).

Chemical Reactions and Properties

Cyclohexene derivatives undergo a range of chemical reactions, highlighting their reactivity and potential for functionalization. The cyclodimerization of the 1-methyl-1,3-diferrocenylallyl cation into 1,3,5-triferrocenyl-4-(1-ferrocenylethenyl)cyclohexene is a prime example of the compound's versatility in participating in complex reactions (Klimova, Pushin, & Sazonova, 1984).

Physical Properties Analysis

The physical properties of cyclohexene derivatives, such as their crystalline structure and conformation, provide insight into their stability and reactivity. The molecular and crystal structures of specific derivatives have been determined, illustrating the compound's conformations and potential interactions in the solid state (Kutulya et al., 2008).

Chemical Properties Analysis

The chemical properties of "Cyclohexene, 1-methyl-4-(1-methylethyl)-, (R)-" are closely tied to its structure and synthesis pathways. The reactions it undergoes, such as cycloadditions and cyclopropanations, reflect its chemical reactivity and potential applications in organic synthesis. The synthesis and polymerization of 1-methyl-4-isopropenyl-6-methylene-1-cyclohexene demonstrate the compound's reactivity and the possibility of producing polymers with unique properties (Trumbo, 1995).

Scientific Research Applications

  • Formation of p-Cymene : γ-Terpinene can transform into p-cymene (1-methyl-4-(1-methylethyl)benzene) through a reaction with the OH radical. This process involves H-atom abstraction from the cyclohexadiene ring structure of γ-terpinene. The formation yield and rate constants for this reaction have been quantified, which is vital for understanding atmospheric chemistry and the environmental impact of terpenes (Aschmann, Arey, & Atkinson, 2011).

  • Cyclodimerization Reactions : The compound has been studied in cyclodimerization reactions, particularly the cyclodimerization of the 1-methyl-1,3-diferrocenylallyl cation into 1,3,5-triferrocenyl-4-(1-ferrocenylethenyl)cyclohexene. This study provides insights into the molecular structures and potential applications in organometallic chemistry (Klimova, Pushin, & Sazonova, 1984).

  • Cycloaddition Reactions : The compound has been utilized in [4 + 2] cycloaddition reactions, specifically with 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene and methyl acrylate, leading to compounds like 4-Hydroxymethyl-2-cyclohexen-1-one. This research is crucial for understanding complex reaction mechanisms and synthesizing valuable organic compounds (Kozmin, He, & Rawal, 2003).

  • Structural Studies and Synthesis : Various studies have been conducted on the synthesis and structural analysis of derivatives of 1-aminocyclohexene-2,4-dicarbonitriles and other similar compounds. These studies contribute to our understanding of molecular structures, stereochemistry, and potential pharmaceutical applications (Lorente et al., 1995).

  • Hydrogenation Studies : Research has been conducted on the hydrogenation of derivatives of dimethoxytetrahydrofuran and cyclohexene in the presence of various catalysts. These studies are significant for industrial chemistry and understanding the behavior of compounds under different catalytic conditions (Marinicheva, Khidekel', & Markushina, 1971).

  • Molecular Interactions and Crystal Packing : Investigations into the molecular structures and interactions, such as C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing, have been conducted. Understanding these interactions is crucial for designing materials and understanding molecular behavior (Lai, Mohr, & Tiekink, 2006).

  • Microwave Spectrum and Structure Analysis : The microwave spectrum, structure, and dipole moment of cyclohexene and its derivatives have been determined. Such studies are fundamental in physical chemistry and provide essential data for various scientific applications (Scharpen, Wollrab, & Ames, 1968).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing fume, gas, mist, spray, vapors, and to wash hands, forearms, and face thoroughly after handling . Use should be limited to outdoors or in a well-ventilated area .

properties

IUPAC Name

(4R)-1-methyl-4-propan-2-ylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,8,10H,5-7H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMJUFMHYAFYNU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](CC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904381
Record name (+)-1-p- Menthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexene, 1-methyl-4-(1-methylethyl)-, (R)-

CAS RN

1195-31-9
Record name (+)-p-Menth-1-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-4-(Isopropyl)-1-methylcyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-1-p- Menthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-(isopropyl)-1-methylcyclohexene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclohexene, 1-methyl-4-(1-methylethyl)-, (R)-
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Citations

For This Compound
23
Citations
H Sui, X Wang, Z Wu, S Wang… - Journal of Biobased …, 2020 - ingentaconnect.com
Pyrolysis offers a promising solution to convert waste tyre into potential fuels and chemicals. The effect of pyrolysis temperature and residence time of vapors on the liquid, gaseous and …
Number of citations: 4 www.ingentaconnect.com
AJ Wang, JZ Qiao - Advanced Materials Research, 2012 - Trans Tech Publ
In order to find out its active materials, the extractives of wheat straw biomass were adsorbed and determined by Py-GC-MS. And the main constituents were 1-phenanthrenecarboxylic …
Number of citations: 2 www.scientific.net
MT Martín, JL Aguirre, J Baena-González, S González… - Energies, 2022 - mdpi.com
In this work, chemical recycling as an alternative to conventional end-of-life treatments was studied. Two different types of end-of-life tires (ELT), truck tires and mix tires (50:50 mixture of …
Number of citations: 5 www.mdpi.com
A Dekebo, S Aryal, C Jung - Journal of Asia-Pacific Entomology, 2019 - Elsevier
The potato tuber moth (PTM) is an oligophagous herbivore and a severe pest of solanaceous crops in many countries of the world. Previously, we reported host expansion and damage …
Number of citations: 3 www.sciencedirect.com
F Duman, U Sahin, AE Atabani - Fuel, 2019 - Elsevier
This study aims to harvest the hazardous algae from water using biologically synthetized magnetic nanomaterials with cheap, simple and environmentally friendly process to valorise it …
Number of citations: 35 www.sciencedirect.com
H Durak - The Journal of Supercritical Fluids, 2014 - Elsevier
Glycyrrhiza glabra was liquefied by ethanol and acetone in an autoclave under high pressure using potassium hydroxide or sodium carbonate as the catalyst, as well as without catalyst …
Number of citations: 27 www.sciencedirect.com
SC Moldoveanu, FKS Charles - Contributions to Tobacco & Nicotine …, 2007 - sciendo.com
In this study, a comparison between the chemical composition of the particulate-phase of exhaled smoke and that of smoke generated with a smoking machine has been performed. For …
Number of citations: 53 sciendo.com
K Elumalai, NJ NARENDIRAN… - Uttar Pradesh Journal …, 2019 - researchgate.net
The present investigation is designed and carried out with an objective of pesticidal and larvicidal activity of Citrus aurantium plant volatile oil against the adzuki bean weevil, …
Number of citations: 1 www.researchgate.net
P Chukaew, K Nakason, S Kuboon… - Asia-Pacific Journal …, 2021 - so01.tci-thaijo.org
In this study, cassava rhizome was converted to alternative biofuels including biocrude oil (BO) and hydrochar (HC) using catalytic hydrothermal liquefaction (C-HTL) at 250 and 300℃ …
Number of citations: 1 so01.tci-thaijo.org
R Romano, G Filosa, F Pizzolongo, A Durazzo… - Heliyon, 2021 - cell.com
The behaviour of high oleic sunflower oil in deep frying process of purple potato Purple Majesty has been evaluated simulating a fast food cooking process. This oil was used for 8h/day …
Number of citations: 40 www.cell.com

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